

# physical and chemical properties of 2,3',4,6-Tetrahydroxybenzophenone

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## Compound of Interest

Compound Name:	2,3',4,6-Tetrahydroxybenzophenone
Cat. No.:	B1214623

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## An In-depth Technical Guide to 2,3',4,6-Tetrahydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,3',4,6-Tetrahydroxybenzophenone** is a polyhydroxylated benzophenone that plays a significant role in the biosynthesis of xanthones in higher plants.<sup>[1][2][3]</sup> As a member of the benzophenone class of compounds, it possesses a structural backbone that is associated with a range of biological activities, including antioxidant properties.<sup>[4][5]</sup> This technical guide provides a comprehensive overview of the available physical, chemical, and biological data on **2,3',4,6-Tetrahydroxybenzophenone**, with a focus on experimental details and potential applications in research and drug development.

## Physical and Chemical Properties

While experimental data for **2,3',4,6-Tetrahydroxybenzophenone** is limited, the following table summarizes its known and predicted physicochemical properties. It is important to note that much of the available experimental data is for its isomers, such as 2,2',4,4'-Tetrahydroxybenzophenone.

Property	Value	Source
IUPAC Name	(3-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone	[6]
CAS Number	26271-33-0	[4][6]
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O <sub>5</sub>	[6]
Molecular Weight	246.22 g/mol	[6]
Appearance	Yellow powder	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] For higher solubility, warming the tube at 37°C and using an ultrasonic bath is recommended.[2]	
Melting Point	No experimental data available. The related isomer 2,3,4,4'-Tetrahydroxybenzophenone has a reported melting point of 204.5–213.2 °C (refined).	
Boiling Point	No experimental data available.	
XLogP3-AA (Predicted)	2.4	[6]

## Spectral Data

Detailed experimental spectral data for **2,3',4,6-Tetrahydroxybenzophenone** is not readily available in the public domain. However, predicted data and data from closely related compounds can provide valuable insights for characterization.

- Mass Spectrometry: PubChem provides LC-MS data with a precursor m/z of 247.0601043701172 ([M+H]<sup>+</sup>) and 245.045547 ([M-H]<sup>-</sup>).[6]

- UV-Vis Spectroscopy: A study on the related compound 2,4,6-trihydroxybenzophenone reported its UV-Vis absorption to be in the 290-320 nm range in ethanol.[7]
- Infrared (IR) Spectroscopy: For 2,4,6-trihydroxybenzophenone, characteristic IR absorption peaks were observed at  $3459\text{ cm}^{-1}$  (hydroxyl group),  $1609\text{ cm}^{-1}$  (chelated carbonyl group), and  $1487\text{ cm}^{-1}$  (aromatic C=C stretching).[7]
- NMR Spectroscopy:  $^1\text{H-NMR}$  data for 2,4,6-trihydroxybenzophenone shows aromatic protons in the range of 6-8 ppm.[7]

## Experimental Protocols

### Synthesis of Tetrahydroxybenzophenone Isomers

While a specific protocol for the synthesis of **2,3',4,6-Tetrahydroxybenzophenone** is not detailed in the available literature, methods for synthesizing similar isomers, such as 2,3,4,4'-tetrahydroxybenzophenone, can serve as a starting point. The Hoesch reaction is a common method employed.

Example Protocol for 2,3,4,4'-Tetrahydroxybenzophenone Synthesis (Hoesch Reaction):

- Reaction Setup: In a reactor, combine pyrogallol (0.25 mol), p-hydroxybenzonitrile (0.24 mol), and 150 ml of anhydrous ether. Stir at room temperature until all solids are dissolved.
- Catalyst Addition: Add zinc chloride ( $\text{ZnCl}_2$ , 0.1 mol).
- Gas Purge: Immediately pass dry hydrogen chloride (HCl) gas through the reaction mixture for 3 hours.
- Reaction: Stop the HCl gas flow and allow the reaction to proceed at room temperature for 24 hours.
- Second Gas Purge: Pass dry HCl gas through the mixture again for 2 hours.
- Hydrolysis: Add 48 ml of 20 wt% aqueous hydrochloric acid and 100 ml of diethyl ether. Heat the mixture to reflux for 2 hours.

- Work-up: After cooling, the organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

#### Purification:

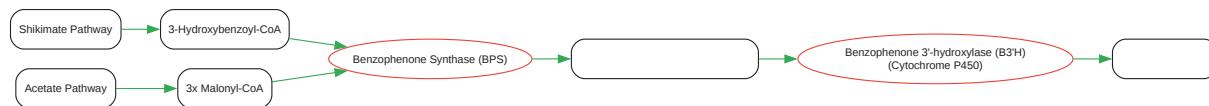
The crude product can be purified by recrystallization. A general method for purifying hydroxybenzophenones involves dissolving the crude solid in a suitable solvent (e.g., boiling water or an alcohol-water mixture), treating with activated carbon to remove colored impurities, filtering the hot solution, and allowing the filtrate to cool to induce crystallization.<sup>[8]</sup>

## Biological Activity and Signaling Pathways

The primary established biological role of **2,3',4,6-Tetrahydroxybenzophenone** is as a key intermediate in the biosynthesis of xanthones in plants.<sup>[1][2][3]</sup> Xanthones are a class of secondary metabolites with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

## Xanthone Biosynthesis Pathway

The formation of **2,3',4,6-Tetrahydroxybenzophenone** is a crucial step in the xanthone biosynthetic pathway. This pathway begins with precursors from the shikimate and acetate pathways.<sup>[1]</sup> In a key step, the enzyme benzophenone synthase (BPS) catalyzes the condensation of 3-hydroxybenzoyl-CoA with three molecules of malonyl-CoA to form **2,3',4,6-tetrahydroxybenzophenone**.<sup>[9]</sup> This intermediate is then cyclized via the action of a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H), to form the xanthone scaffold.<sup>[9]</sup>



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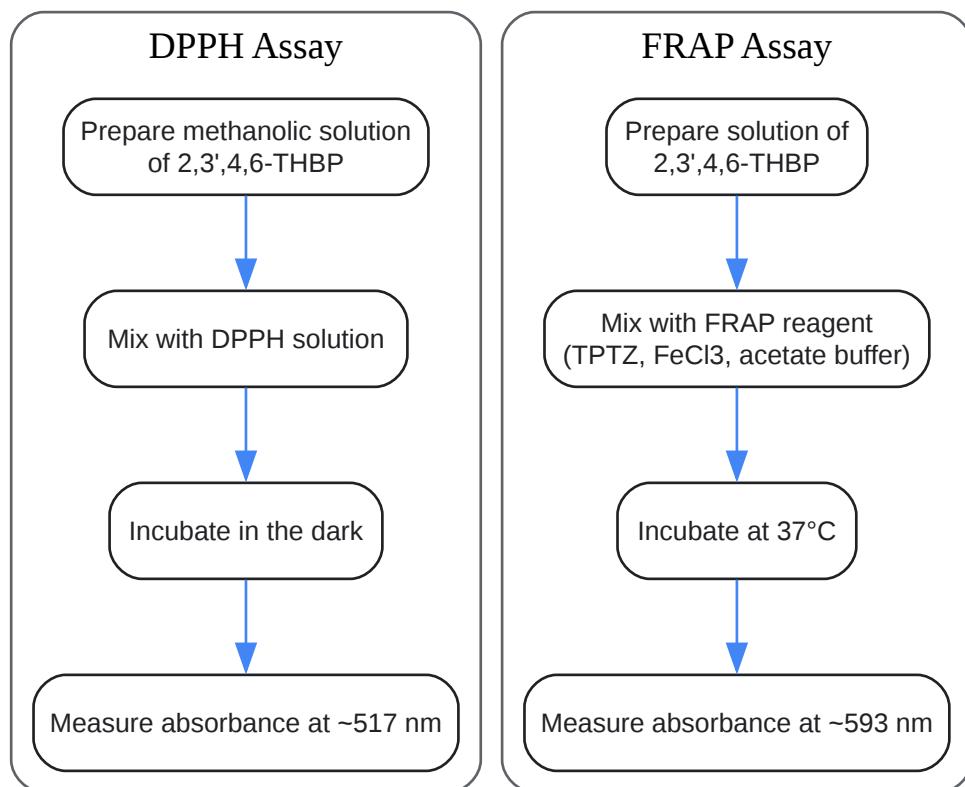
Caption: Biosynthesis of the xanthone scaffold via **2,3',4,6-Tetrahydroxybenzophenone**.

## Antioxidant Activity

As a polyphenolic compound, **2,3',4,6-Tetrahydroxybenzophenone** is expected to possess antioxidant properties due to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to scavenge free radicals.[4][5] While specific studies on the antioxidant capacity of this particular isomer are scarce, the general class of polyhydroxybenzophenones is known for these effects.[10]

Experimental Workflow for Antioxidant Assays:

The antioxidant activity of **2,3',4,6-Tetrahydroxybenzophenone** can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.



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Caption: Workflow for DPPH and FRAP antioxidant assays.

## Other Potential Biological Activities

While direct evidence is limited for **2,3',4,6-Tetrahydroxybenzophenone**, studies on other isomers suggest potential for broader biological activities. For instance, 2,2',5,6'-tetrahydroxybenzophenone has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis through the activation of caspases.<sup>[11]</sup> Another related compound, 2,3,4-trihydroxybenzophenone, has shown neuroprotective effects in a model of ischemic stroke by exhibiting antioxidant and anti-neuroinflammatory properties.<sup>[12]</sup> These findings suggest that **2,3',4,6-Tetrahydroxybenzophenone** could be a candidate for similar biological evaluations.

At present, there is no specific information available in the scientific literature detailing the direct interaction of **2,3',4,6-Tetrahydroxybenzophenone** with other cellular signaling pathways beyond its role in xanthone biosynthesis.

## Conclusion and Future Directions

**2,3',4,6-Tetrahydroxybenzophenone** is a naturally occurring polyhydroxybenzophenone with a confirmed role as a central intermediate in the biosynthesis of xanthones. While its basic chemical properties are known, there is a notable lack of comprehensive experimental data regarding its physical properties, detailed spectral characteristics, and specific biological activities. The established protocols for the synthesis of its isomers provide a solid foundation for developing a targeted synthetic route. Given the known antioxidant and cytotoxic activities of related benzophenones, future research should focus on the following areas:

- Development and publication of a detailed, optimized protocol for the synthesis and purification of **2,3',4,6-Tetrahydroxybenzophenone**.
- Comprehensive spectroscopic characterization (NMR, IR, UV-Vis, and high-resolution MS) to establish a reference dataset.
- In-depth evaluation of its antioxidant, anti-inflammatory, cytotoxic, and neuroprotective properties using a range of in vitro and in vivo models.
- Investigation into its potential to modulate key cellular signaling pathways implicated in various diseases, thereby uncovering its broader therapeutic potential.

Such studies will be instrumental in unlocking the full potential of **2,3',4,6-Tetrahydroxybenzophenone** for applications in medicinal chemistry and drug discovery.

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